molecular formula C11H18N2O3 B11775512 Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11775512
M. Wt: 226.27 g/mol
InChI Key: PBPAHHPBFUKHAL-UHFFFAOYSA-N
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Description

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is an organic compound with a complex structure that includes an imidazole ring, an ethoxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate typically involves the reaction of 4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethoxyethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is unique due to its imidazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 3-(2-ethoxyethyl)-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-4-15-7-6-13-8-12-9(3)10(13)11(14)16-5-2/h8H,4-7H2,1-3H3

InChI Key

PBPAHHPBFUKHAL-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=NC(=C1C(=O)OCC)C

Origin of Product

United States

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